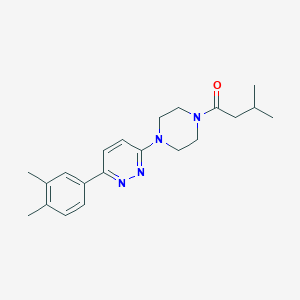

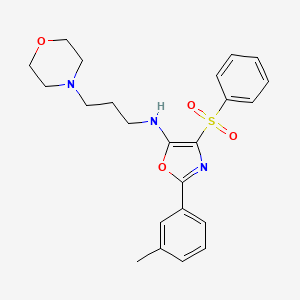

![molecular formula C10H14FNO3 B2429759 Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate CAS No. 2378501-92-7](/img/structure/B2429759.png)

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate, also known as EFMA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EFMA is a bicyclic compound that contains a fluorine atom, a methoxy group, and an ester functional group. In

Scientific Research Applications

Skeletal Rearrangement and Derivative Formation

Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, closely related to the target compound, demonstrates a novel skeletal rearrangement under acidic conditions. This rearrangement results in the formation of 2-oxabicyclo[3.3.0]oct-7-en-3-ones, highlighting the compound's potential in synthetic chemistry for generating complex polycyclic structures (Kobayashi et al., 1992).

Complex Alkaloid Identification

Methyl 5-ethyl-2-methoxy-6-azapentacyclo[9.5.1.0(1,5).0(2,8).0(14,17)]heptadec-11(17)-ene-15-carboxylate, a structurally similar compound, has been identified in the fruits of Daphniphyllum macropodum. This discovery adds to the understanding of complex alkaloids with intricate polycyclic skeletons, which can have implications in various fields including pharmacology and biochemistry (Lu et al., 2007).

Stereoselective Syntheses in Medicinal Chemistry

The stereoselective synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, related to the compound of interest, illustrates the significance of these structures in developing novel medicinal compounds. The rearrangement processes involved in these syntheses, such as the conversion of iodides to alcohols, are crucial for the advancement of targeted therapeutic agents (Krow et al., 2004).

Antimalarial Activity Exploration

Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, which share a core structure with the compound , have been synthesized and evaluated for antimalarial activities. This exploration into antimalarial properties underscores the potential of such compounds in contributing to global health challenges (Ningsanont et al., 2003).

Rearrangement in Acid-Catalyzed Reactions

Ethyl azidoformate's addition to 7-oxabicyclo[2.2.1]hept-5-en-2-one, a structurally related compound, and its subsequent rearrangement under acidic conditions, exemplify the versatility of these compounds in organic synthesis. This process allows for the creation of protected amines, which are valuable intermediates in chemical synthesis (Nativi et al., 1989).

properties

IUPAC Name |

ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO3/c1-3-15-8(13)10-4-9(11,5-10)6-12-7(10)14-2/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETNDUBQGLNLLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(CN=C2OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-fluoro-2-methoxy-3-azabicyclo[3.1.1]hept-2-ene-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

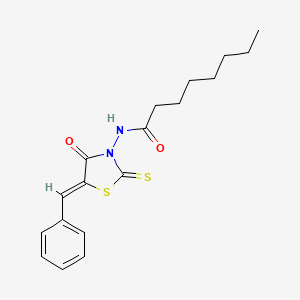

![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)

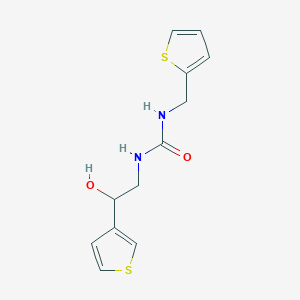

![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)

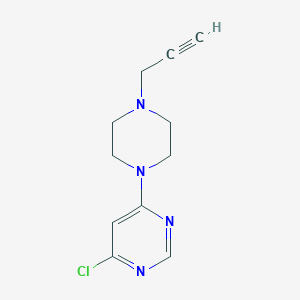

![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)

![8-((2,5-Difluorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2429696.png)

![N-(3-fluoro-4-methylphenyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2429698.png)

![1-[3-Methyl-4-(1-pyrrolidinyl)phenyl]methanamine hydrochloride](/img/no-structure.png)